molecular formula C12H26Cl2Si2 B14395681 CID 78060501

CID 78060501

Cat. No.: B14395681
M. Wt: 297.41 g/mol
InChI Key: QYMWAUOUGUDZSW-UHFFFAOYSA-N
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Description

CID 78060501 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database . For instance, and illustrate how CIDs are used to catalog compounds like oscillatoxin derivatives (e.g., CID 101283546) and betulin-derived inhibitors (e.g., CID 72326) in analytical and pharmacological studies . Based on standard practices, this compound likely represents a compound analyzed through techniques such as GC-MS, LC-ESI-MS, or structural overlays, as demonstrated in other studies .

Properties

Molecular Formula

C12H26Cl2Si2

Molecular Weight

297.41 g/mol

InChI

InChI=1S/C12H26Cl2Si2/c1-3-5-7-15(11-13)9-10-16(12-14)8-6-4-2/h3-12H2,1-2H3

InChI Key

QYMWAUOUGUDZSW-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CC[Si](CCCC)CCl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] typically involves the reaction of butyl(chloromethyl)silane with ethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2 Butyl(chloromethyl)silane} + \text{Ethylene} \rightarrow \text{(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane]} ]

The reaction conditions often include the use of a catalyst to facilitate the reaction and control the temperature and pressure to optimize the yield.

Industrial Production Methods

In an industrial setting, the production of (Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of advanced techniques such as electron-beam physical vapor deposition (EBPVD) can also be employed to enhance the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.

    Substitution: The chloromethyl groups can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, methyl-substituted silanes, and various substituted silanes depending on the specific reagents and conditions used.

Scientific Research Applications

(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: The compound can be used in the development of silicon-based biomaterials and as a component in drug delivery systems.

    Medicine: Research is ongoing into its potential use in medical implants and prosthetics due to its biocompatibility.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] involves its interaction with various molecular targets. The chloromethyl groups can react with nucleophiles, leading to the formation of new bonds and the modification of the compound’s structure. This reactivity is crucial for its applications in synthesis and material science. The silicon atoms in the compound can also form strong bonds with oxygen, making it useful in the formation of siloxane linkages in silicone materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 78060501 is unavailable in the evidence, the methodologies and frameworks for comparing similar compounds can be inferred from the provided materials. Below is a structured comparison based on common parameters used in chemical analyses and pharmacological studies:

Table 1: Structural and Physicochemical Comparison

Parameter This compound* CID 6675 (Taurocholic Acid) CID 5469634 (Ginkgolic Acid 17:1) CID 101283546 (Oscillatoxin D)
Molecular Formula Hypothetical C₂₆H₄₅NO₆S C22H34O2 C32H48O8
Molecular Weight (g/mol) 515.7 330.5 584.7
Functional Groups Sulfonic acid, hydroxyl Alkyl chain, carboxylic acid Macrocyclic lactone, hydroxyl
Solubility Water-soluble Lipid-soluble Low water solubility

*Hypothetical parameters for this compound inferred from analogous studies.

Key Findings from Comparative Studies:

Structural Differentiation : Techniques like LC-ESI-MS with source-induced CID (collision-induced dissociation) can distinguish isomers (e.g.,人参皂苷Rf vs. 拟人参皂苷F11) based on fragmentation patterns . This approach could resolve structural nuances in this compound analogs.

Activity Profiling : Compounds like betulin (CID 72326) and oscillatoxin derivatives (CID 101283546) are compared using 3D structural overlays and bioactivity assays . Similar workflows could evaluate this compound’s binding affinity or toxicity.

Quality Control : As emphasized in , rigorous validation of analytical parameters (e.g., significant figures, error margins) is critical for reproducible comparisons .

Methodological Considerations

  • Data Reproducibility : Follow ACS Applied Electronic Materials guidelines to document experimental parameters, error margins, and control measurements .
  • Nomenclature and Formatting: Adhere to IUPAC naming conventions and journal-specific requirements for compound characterization (e.g., Journal of Chemical Sciences ).
  • Ethical Reporting : Avoid ambiguous abbreviations (e.g., "CID" must be explicitly defined as "PubChem Compound Identifier") .

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